5-Chloropyrido[4,3-d]pyrimidine
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Overview
Description
5-Chloropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a chlorine atom attached at the 5th position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-Chloropyrido[4,3-d]pyrimidine involves the selective Suzuki-Miyaura cross-coupling reaction. This reaction typically uses 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine and 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine as starting materials. The reaction is catalyzed by palladium and requires specific conditions such as the choice of solvent, base, and temperature to achieve high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, can enhance the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with different functional groups using appropriate reagents.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form aryl-substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Aryl Boronic Acids: Commonly used in Suzuki-Miyaura reactions.
Solvents: Dioxane and other organic solvents.
Major Products
The major products formed from these reactions include various aryl-substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly in the inhibition of phosphoinositide 3-kinases (PI3K).
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Chloropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another member of the pyridopyrimidine family with similar biological activities.
Pyrido[3,4-d]pyrimidine: Known for its potential as a chemokine receptor antagonist.
Pyrido[3,2-d]pyrimidine: Studied for its therapeutic applications in various diseases.
Uniqueness
5-Chloropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of a chlorine atom at the 5th position. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in medicinal chemistry .
Properties
IUPAC Name |
5-chloropyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-5-3-9-4-11-6(5)1-2-10-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHUFSVOMPTEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=CN=CN=C21)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029720-78-2 |
Source
|
Record name | 5-chloropyrido[4,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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